Solasodine N,O-diacetate

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Solasodine N,O-diacetate typically involves the acetylation of solasodine. This process includes:

Acetylation: Solasodine is reacted with acetic anhydride in the presence of a catalyst, such as pyridine, to form this compound.

Isomerization: The diacetate can be further isomerized under specific conditions to form different isomers.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Extraction of Solasodine: Solasodine is extracted from plant sources using methods like microwave-assisted aqueous two-phase extraction (MAATPE).

Acetylation and Isomerization: The extracted solasodine is then acetylated and isomerized using industrial-scale reactors and optimized conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

Solasodine N,O-diacetate undergoes selective oxidation at the spiroaminoketal side chain. Treatment with NaNO₂/BF₃·Et₂O or t-BuONO/BF₃·Et₂O results in partial degradation of the side chain, yielding (20S)-3β-acetoxypregn-5-ene-20,16β-carbolactone (vespertilin acetate) as the major product (52–57% yield) . This transformation involves cleavage of the C-22/N bond and lactonization at C-16β/C-20 .

| Reagents | Products | Yield |

|---|---|---|

| NaNO₂/BF₃·Et₂O | Vespertilin acetate | 52–57% |

| t-BuONO/BF₃·Et₂O | Vespertilin acetate | 52–57% |

Acid-Catalyzed Transformations

Under TMSOTf (trimethylsilyl triflate) catalysis, this compound undergoes F-ring opening to form pseudosapogenin derivatives . Notably, if the crude reaction mixture is directly purified on silica gel, autoxidation occurs, yielding pregna-5,16-dien-3β-ol-20-one acetate —a key intermediate for steroid hormone synthesis .

Key Observations :

-

Silica gel promotes autoxidation via radical intermediates .

-

The stereochemistry at C-20 remains unchanged (S-configuration), but C-22/C-25 configurations may invert during side-chain rearrangements .

Stereochemical Inversion at C-22

Acetylation of solasodine with acetic anhydride-pyridine induces inversion at C-22 , forming N,O-diacetylsolasodine with a 22S configuration . Basic solvolysis (e.g., NaOH/MeOH) reverses this process, regenerating native solasodine (22R) .

Mechanism :

-

Acetylation : Nucleophilic attack at C-22, leading to spiro-center inversion.

-

Solvolysis : Hydrolysis of the acetyl groups restores the original stereochemistry .

Autoxidation Pathway

When exposed to air during silica gel chromatography, this compound undergoes autoxidation to form pregna-5,16-dien-3β-ol-20-one acetate . This one-step process is scalable and industrially relevant for steroid production .

| Conditions | Product | Application |

|---|---|---|

| Silica gel purification, aerobic | Pregna-5,16-dien-3β-ol-20-one acetate | Steroid hormone precursor |

Comparative Reactivity

This compound shows reduced nucleophilicity at the N-26 position compared to non-acetylated solasodine, limiting its participation in cyclization reactions . This property is exploited to stabilize intermediates during multi-step syntheses .

Applications De Recherche Scientifique

Chemistry: Solasodine N,O-diacetate is used as a precursor in the synthesis of complex steroidal compounds, such as contraceptive pills .

Biology and Medicine:

Anticancer: It has shown potential in cancer treatment due to its ability to induce apoptosis in cancer cells.

Antifungal: It exhibits antifungal properties, making it useful in treating fungal infections.

Immunomodulatory: It can modulate the immune system, which is beneficial in various immune-related conditions.

Industry: this compound is used in the pharmaceutical industry for the production of steroidal drugs and other bioactive compounds .

Mécanisme D'action

Solasodine N,O-diacetate exerts its effects through various molecular targets and pathways:

TRPV1 Receptor Antagonism: It acts as an antagonist at the TRPV1 receptor, which is involved in pain perception.

Cytokine Inhibition: It inhibits pro-inflammatory cytokines like IL-6 and TNF-α, reducing inflammation.

Apoptosis Induction: It induces apoptosis in cancer cells by activating specific apoptotic pathways.

Comparaison Avec Des Composés Similaires

Solasonine: A glycoalkaloid derivative of solasodine with similar biological activities.

Solamargine: Another glycoalkaloid derivative with anticancer and antifungal properties.

Uniqueness: Solasodine N,O-diacetate is unique due to its specific acetylation, which enhances its chemical stability and modifies its biological activity compared to its parent compound, solasodine .

Activité Biologique

Solasodine N,O-diacetate is a derivative of solasodine, a steroidal alkaloid found in various species of the Solanum genus. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and virology. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

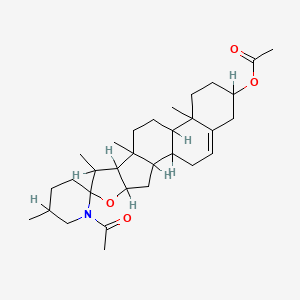

Chemical Structure and Properties

This compound is synthesized from solasodine through acetylation at both the nitrogen and oxygen positions. This modification enhances its solubility and bioavailability, which are crucial for its pharmacological applications.

The biological activity of this compound can be attributed to several mechanisms:

- Induction of Apoptosis : Studies indicate that this compound promotes apoptosis in cancer cells by modulating key regulatory proteins involved in cell cycle progression and apoptosis pathways. Specifically, it upregulates pro-apoptotic proteins such as Bax and Bak while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL .

- Cell Cycle Arrest : The compound has been shown to induce G2/M phase cell cycle arrest in various cancer cell lines. This effect is mediated by the upregulation of p53 and p21 proteins, which are critical for cell cycle regulation .

- DNA Damage : this compound exhibits DNA-damaging activity, contributing to its anticancer properties by triggering cellular stress responses that lead to apoptosis .

Anticancer Activity

Numerous studies have investigated the anticancer potential of this compound:

- In Vitro Studies : In vitro experiments have demonstrated that this compound significantly inhibits the proliferation of various cancer cell lines, including breast (MCF-7), prostate (PC-3), and liver (HepG2) cancer cells. The IC50 values observed range from 3.91 μmol/L to 25 μmol/L depending on the cell line .

- In Vivo Studies : Animal models have shown promising results where this compound treatment led to tumor regression and reduced metastasis in xenograft models .

Antiviral Activity

Beyond its anticancer properties, this compound has demonstrated antiviral effects:

- Herpes Simplex Virus : The compound has shown efficacy against herpes simplex virus type 1 (HSV-1), indicating potential applications in treating viral infections .

Table: Summary of Biological Activities

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Breast Cancer Treatment : A study involving MCF-7 cells showed that treatment with this compound resulted in significant apoptosis and cell cycle arrest. The expression levels of key regulatory proteins were altered favorably towards inducing cell death .

- Prostate Cancer Models : In PC-3 prostate cancer models, this compound demonstrated a potent inhibitory effect on cell growth, with a notable reduction in tumor size observed in treated groups compared to controls .

- Viral Infection Trials : Clinical trials assessing the antiviral properties against HSV-1 revealed that patients treated with formulations containing Solasodine derivatives experienced reduced viral load and symptom severity .

Propriétés

IUPAC Name |

(1'-acetyl-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H47NO4/c1-18-9-14-31(32(17-18)20(3)33)19(2)28-27(36-31)16-26-24-8-7-22-15-23(35-21(4)34)10-12-29(22,5)25(24)11-13-30(26,28)6/h7,18-19,23-28H,8-17H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUIHFVBXGFUGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC(=O)C)C)C)C)N(C1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H47NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00964092 | |

| Record name | 28-Acetylspirosol-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4860-15-5 | |

| Record name | NSC226116 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226116 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 28-Acetylspirosol-5-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00964092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [22α,25(R)]-28-acetylspirosol-5-en-3β-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.